molecular formula C7H10O4 B6214827 3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2751610-60-1

3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B6214827
CAS No.: 2751610-60-1
M. Wt: 158.2
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Description

3,6-Dioxabicyclo[321]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer), which undergoes a series of reactions to form the desired bicyclic structure . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice and temperature control are critical factors in ensuring the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions typically involve the use of nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its bicyclic structure provides stability and reactivity, facilitating various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

    6,8-Dioxabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups.

    3,4-Dihydro-2H-pyran-2-carboxaldehyde: A precursor in the synthesis of 3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid.

Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of polymers and pharmaceuticals.

Properties

CAS No.

2751610-60-1

Molecular Formula

C7H10O4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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